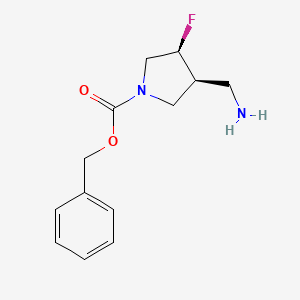![molecular formula C21H27BrN4O3 B8497266 tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate](/img/structure/B8497266.png)
tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate
概要
説明
tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a pyrazinone moiety, and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazinone Moiety: The pyrazinone ring can be synthesized through the condensation of appropriate amines and carbonyl compounds under controlled conditions.
Coupling Reaction: The pyrazinone derivative is then coupled with a piperidine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazinone ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrazinone moiety, potentially converting it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Potential applications in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine:
- Investigated for its potential as a drug candidate due to its unique structural features.
- May serve as a lead compound for the development of new therapeutic agents.
Industry:
- Used in the production of specialty chemicals and advanced materials.
- Potential applications in the development of new catalysts and polymers.
作用機序
The mechanism of action of tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the pyrazinone moiety could play crucial roles in its binding affinity and specificity.
類似化合物との比較
- **tert-Butyl 4-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
- **tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Uniqueness:
- The unique combination of a piperidine ring, a pyrazinone moiety, and a tert-butyl ester group sets it apart from other similar compounds.
- The presence of the bromine atom provides opportunities for further functionalization through substitution reactions.
This detailed article provides a comprehensive overview of tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H27BrN4O3 |
|---|---|
分子量 |
463.4 g/mol |
IUPAC名 |
tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H27BrN4O3/c1-21(2,3)29-20(28)26-11-9-15(10-12-26)14-5-7-16(8-6-14)23-18-19(27)25(4)13-17(22)24-18/h5-8,13,15H,9-12H2,1-4H3,(H,23,24) |
InChIキー |
ZHHDGJCBGNKVFI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)NC3=NC(=CN(C3=O)C)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [2-(cyclopropylamino)-2-oxoethyl]phosphonate](/img/structure/B8497212.png)

![Diethyl [(4-ethenylphenyl)methyl]propanedioate](/img/structure/B8497237.png)



![2-(cyclohexanecarboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B8497258.png)





